Calcium Channel antagonist 1

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Procure the compendial-grade reference standard for Amlodipine Impurity G (CAS 43067-01-2). Essential for system suitability, method validation (ICH Q2(R1)), and related substances testing per EP/USP monographs. Its defined RRT (~0.15) ensures accurate peak identification and quantification for regulatory submissions (FDA, EMA). Critical for batch release and stability studies.

Molecular Formula C17H18ClNO4
Molecular Weight 335.8 g/mol
CAS No. 43067-01-2
Cat. No. B1665369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium Channel antagonist 1
CAS43067-01-2
SynonymsAmlodipine besilate impurity G
Molecular FormulaC17H18ClNO4
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OC
InChIInChI=1S/C17H18ClNO4/c1-9-13(16(20)22-3)15(11-7-5-6-8-12(11)18)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3
InChIKeyREIGLQUFMMOAFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Calcium Channel Antagonist 1 (CAS 43067-01-2) – Essential Reference Standard for Amlodipine Impurity Profiling


Calcium Channel antagonist 1, designated chemically as dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 43067-01-2), is a small-molecule dihydropyridine calcium channel antagonist and a critical impurity marker in Amlodipine besilate pharmaceutical manufacturing [1]. Recognized as Amlodipine Impurity G in the European Pharmacopoeia (EP) and Amlodipine Related Compound C in the United States Pharmacopeia (USP), this compound serves a highly specialized role: enabling precise quantification and control of process-related impurities in Amlodipine active pharmaceutical ingredient (API) and finished dosage forms . Unlike broad-spectrum calcium channel blocker research tools, its procurement value is anchored in its regulatory compendial status as a certified reference standard, ensuring batch-to-batch analytical consistency and compliance with stringent pharmacopoeial monograph requirements .

Why Generic Calcium Channel Antagonists Cannot Substitute for CAS 43067-01-2 in Amlodipine Analytical Workflows


Substituting a generic dihydropyridine calcium channel antagonist for CAS 43067-01-2 in an Amlodipine-related substances method is scientifically and regulatorily invalid. The compound's utility is not in its pharmacological potency, which may be orders of magnitude lower than that of the parent drug, but in its distinct physicochemical properties that dictate its behavior in compendial chromatographic systems [1]. As defined by the EP monograph, Amlodipine Impurity G has a precise relative retention time (RRT) of approximately 0.15 against the Amlodipine peak, a value that differentiates it from all other known impurities (e.g., Impurity B at RRT 0.2, Impurity A at RRT 0.3) [2]. Using an unqualified, non-compendial calcium channel blocker would introduce an unidentified retention time, lack certified purity for quantitative system suitability checks, and most critically, would fail to meet the audit trail requirements of regulatory bodies like the FDA or EMA. Procurement of this specific, pharmacopoeia-defined impurity is therefore not a choice but a requirement for validated analytical methods .

Quantitative Differentiation of Calcium Channel Antagonist 1 (CAS 43067-01-2) for Amlodipine Impurity G Analytical Applications


Chromatographic Resolution and Relative Retention Time (RRT) Distinction from Co-Eluting Amlodipine Impurities

Calcium Channel antagonist 1 (Amlodipine Impurity G) exhibits a unique relative retention time (RRT) of approximately 0.15 when analyzed under the harmonized European Pharmacopoeia (EP) liquid chromatography conditions, using Amlodipine (retention time ~20 min) as the reference [1]. This RRT value provides unambiguous chromatographic resolution from other specified impurities, including Impurity B (RRT ~0.2), Impurity A (RRT ~0.3), Impurity D (RRT ~0.5), Impurity F (RRT ~0.8), and Impurity E (RRT ~1.3) [2]. This quantitative difference in retention behavior is the cornerstone of its utility in compendial purity tests, ensuring that Impurity G can be identified and quantified without interference from structurally related impurities.

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Synthesis and Certified Purity for Primary Reference Standard Establishment

The utility of Calcium Channel antagonist 1 as a reliable quantitative reference standard is founded on its controlled synthesis and rigorous purity assessment. A validated synthetic route utilizing Hantzsch condensation of methyl acetoacetate with 2-chlorobenzaldehyde, followed by column chromatography purification, yields the compound with a purity determined by validated HPLC methodology [1]. This process, established according to ICH guidelines and WHO/ISO protocols for reference standard characterization, ensures a defined and consistent purity value (typically >98% for analytical standards) [2]. In contrast, generic dihydropyridines obtained from non-compendial sources lack this documented purity and homogeneity, rendering them unsuitable for calibration or system suitability in regulated analytical procedures .

Analytical Reference Standards Pharmaceutical Quality Control Organic Synthesis

Regulatory Recognition as a Compendial Impurity Standard (EP/USP)

Calcium Channel antagonist 1 is specifically designated as 'Amlodipine Impurity G' in the European Pharmacopoeia (EP) and 'Amlodipine Related Compound C' in the United States Pharmacopeia (USP) monographs for Amlodipine Besilate . This compendial status is a definitive differentiator from other calcium channel antagonists that may have similar pharmacological targets but are not recognized as official impurity markers for Amlodipine. The EP monograph explicitly lists this compound as a required reference standard for the 'Related substances' test, mandating its use to prepare system suitability solutions and identify impurity peaks in chromatograms [1]. This regulatory recognition imposes a specific, non-negotiable requirement for its procurement and use in any laboratory performing Amlodipine release testing for markets adhering to EP or USP standards.

Regulatory Compliance Pharmaceutical Impurities Pharmacopoeial Standards

Primary Application Scenarios for Calcium Channel Antagonist 1 (CAS 43067-01-2) in Pharmaceutical Quality Control


Amlodipine API and Finished Dosage Form Release Testing per EP/USP Monographs

In this application, Calcium Channel antagonist 1 (Amlodipine Impurity G) is procured as a certified reference standard. It is used to prepare the system suitability solution and to spike test samples for identification and quantification of Impurity G during the 'Related substances' test . The distinct RRT of 0.15, as defined in the compendial monograph, is used to unambiguously locate and integrate the Impurity G peak in the sample chromatogram, ensuring that the Amlodipine batch meets the specified impurity limits [1].

Method Development and Validation for Amlodipine Impurity Profiling

Analytical scientists developing novel or optimized HPLC or UPLC methods for Amlodipine impurity analysis utilize this compound to determine key method parameters such as resolution (Rs), limit of detection (LOD), and limit of quantification (LOQ) for Impurity G [2]. Its certified high purity and established identity by spectroscopic methods (MS, NMR) [3] provide the necessary confidence in method performance data, which is essential for subsequent method validation according to ICH Q2(R1) guidelines.

Synthesis and Quality Control of Amlodipine API

During the chemical synthesis of Amlodipine API, this compound serves as a critical in-process control marker. By monitoring its concentration at various stages of the synthetic route, chemists can optimize reaction conditions to minimize the formation of this specific impurity (Impurity G) [3]. The validated analytical methods using this reference standard provide the quantitative data needed to demonstrate that the final API batch consistently falls within acceptable impurity profiles.

Forced Degradation (Stress Testing) Studies to Determine Amlodipine Stability

In accordance with ICH Q1A(R2) guidelines, Calcium Channel antagonist 1 is a key standard in forced degradation studies of Amlodipine drug substance and product [3]. By subjecting Amlodipine to stress conditions (e.g., heat, light, humidity, oxidation), analysts use this reference standard to identify and quantify any increase in Impurity G levels. This quantitative data is crucial for establishing the drug's degradation pathway, setting shelf-life specifications, and justifying appropriate storage conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcium Channel antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.